N~1~,N~2~-dicyclopentyl-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide N~1~,N~2~-dicyclopentyl-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0942639
InChI: InChI=1S/C26H34N4/c1-19-11-15-23(16-12-19)29-25(27-21-7-3-4-8-21)26(28-22-9-5-6-10-22)30-24-17-13-20(2)14-18-24/h11-18,21-22H,3-10H2,1-2H3,(H,27,29)(H,28,30)
SMILES: CC1=CC=C(C=C1)NC(=NC2CCCC2)C(=NC3CCCC3)NC4=CC=C(C=C4)C
Molecular Formula: C26H34N4
Molecular Weight: 402.6 g/mol

N~1~,N~2~-dicyclopentyl-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide

CAS No.:

Cat. No.: VC0942639

Molecular Formula: C26H34N4

Molecular Weight: 402.6 g/mol

* For research use only. Not for human or veterinary use.

N~1~,N~2~-dicyclopentyl-N'~1~,N'~2~-bis(4-methylphenyl)ethanediimidamide -

Specification

Molecular Formula C26H34N4
Molecular Weight 402.6 g/mol
IUPAC Name 1-N//',2-N//'-dicyclopentyl-1-N,2-N-bis(4-methylphenyl)ethanediimidamide
Standard InChI InChI=1S/C26H34N4/c1-19-11-15-23(16-12-19)29-25(27-21-7-3-4-8-21)26(28-22-9-5-6-10-22)30-24-17-13-20(2)14-18-24/h11-18,21-22H,3-10H2,1-2H3,(H,27,29)(H,28,30)
Standard InChI Key RNTXSOMWRPLYSJ-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=C(C=C1)N/C(=N/C2CCCC2)/C(=N/C3CCCC3)/NC4=CC=C(C=C4)C
SMILES CC1=CC=C(C=C1)NC(=NC2CCCC2)C(=NC3CCCC3)NC4=CC=C(C=C4)C
Canonical SMILES CC1=CC=C(C=C1)NC(=NC2CCCC2)C(=NC3CCCC3)NC4=CC=C(C=C4)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator